molecular formula C17H16N2O2 B13892800 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide

N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide

Cat. No.: B13892800
M. Wt: 280.32 g/mol
InChI Key: ARIZTDKGIXHMKK-UHFFFAOYSA-N
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Description

N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety fused with a phenyl group and a propanamide side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases, interfering with signal transduction pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide

InChI

InChI=1S/C17H16N2O2/c1-3-16(20)19-13-6-4-5-12(10-13)14-7-8-18-15-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20)

InChI Key

ARIZTDKGIXHMKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=C3C(=NC=C2)C=C(O3)C

Origin of Product

United States

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